molecular formula C₂₀H₃₂O₆ B144235 Deacetylforskolin CAS No. 64657-20-1

Deacetylforskolin

Cat. No. B144235
CAS RN: 64657-20-1
M. Wt: 368.5 g/mol
InChI Key: WPDITXOBNLYZHH-GGLAWTCMSA-N
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Description

Deacetylforskolin is a molecular compound with the formula C20H32O6 . It is a type of labdane-type diterpenoid .


Synthesis Analysis

The synthesis of Deacetylforskolin involves a series of reactions. The diterpenoids universal precursor GGPP is produced via the MEP or MVA pathways. The diterpeneoids synthase CfTPS2 and CfTPS3 convert it into the precursor 13R-MO, which undergoes six stereospecific oxidations to produce 7-deacetylforskolin via a series of cytochrome P450 monooxygenases (CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16) . The last step comprising acetylation of deacetylforskolin to forskolin was found to be catalyzed by the CfACT1-8 acetyltransferase .


Molecular Structure Analysis

The molecular structure of Deacetylforskolin is characterized by its molecular formula C20H32O6. It has an average mass of 368.465 Da and a monoisotopic mass of 368.219879 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Deacetylforskolin are complex and involve a series of enzymatic reactions. The conversion of 13R-manoyl oxide to 11-oxo-13R-manoyl oxide is catalyzed by the enzyme CYP76AH15 . The identity of 1,11-dihydroxy-13R-manoyl oxide (5d), 9-deoxydeacetylforskolin (10b) and 1,9-dideoxydeacetylforskolin (7h) was confirmed by NMR analysis .

Scientific Research Applications

    Anticancer Treatments

    • Forskolin has significant medicinal value in anticancer treatments .

    Antiasthmatic Treatments

    • Forskolin is used in antiasthmatic treatments .

    Antihypertensive Treatments

    • Forskolin is used in antihypertensive treatments .

    Heart-Strengthening Treatments

    • Forskolin is used in heart-strengthening treatments .

    Treatment against Glaucoma

    • Forskolin’s cyclic AMP (cAMP) booster effect makes it an effective treatment against glaucoma .

    Treatment against HIV, Obesity, Hypertension, Heart Diseases, Asthma, and Cardiac Complications

    • Forskolin’s cAMP booster effect makes it an effective treatment against HIV, obesity, hypertension, heart diseases, asthma, and cardiac complications .

    Treatment of Allergies

    • Forskolin has potential effects in the treatment of allergies .

    Treatment of Skin Conditions

    • Forskolin can be used to treat various skin conditions .

    Treatment of Hypothyroidism

    • Forskolin is used in the treatment of hypothyroidism .

    Weight Loss

    • Forskolin has been used in weight loss treatments .

    Eczema Treatment

    • Forskolin can be used in the treatment of eczema .

    Treatment of Respiratory Problems

    • Forskolin can be used in the treatment of respiratory problems .

    Treatment of Insomnia

    • Forskolin has been used in the treatment of insomnia .

    Treatment of Skin Diseases

    • Forskolin has potential effects in the treatment of various skin diseases .

    Treatment of Cough

    • Forskolin has been used in the treatment of cough .

    Prevention of Eye Deterioration from Glaucoma

    • Forskolin may prevent further eye deterioration from the effects of glaucoma . Forskolin appears to reduce intraocular pressure .

    Weight Management

    • Forskolin supplementation has been marketed widely for weight loss over the last decade .

    Treatment of Psoriasis

    • Forskolin can be used in the treatment of psoriasis .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The construction of microbial cell factories to produce medicinal natural products via synthetic biological methods has effectively solved the current problems and is a research hotspot in this field .

properties

IUPAC Name

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14-,15-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDITXOBNLYZHH-KAACEJSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Desacetylforskolin

CAS RN

64657-20-1
Record name Deacetylforskolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64657-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Naphtho[2,1-b]pyran-1-one, 3-ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
T Sasaki, K Furukata, S Ikegami, S Ide, T Hosokami… - Life sciences, 1995 - Elsevier
… 7-deacetylforskolin and forskolin were synthesized by acetylation of 7-deacetylforskolin with … [1-acetyl- 11 C]-7-deacetylforskolin ([ 11 C]1-acetyl-7-deacetylforskolin) and [7-acetyl- 11 C]…
Number of citations: 5 www.sciencedirect.com
T Tatee, A Narita, K Narita, G IZUMI… - Chemical and …, 1996 - jstage.jst.go.jp
Water-soluble forskolin and 7-deacetylforskolin derivatives with an aminoacetyl, a 3-aminopropionyl, or a 4-aminobutyryl group at the 6-or 7-position were prepared, and their positive …
Number of citations: 20 www.jstage.jst.go.jp
T Sasaki, K Furukata, S Ishii, T Iimori… - Journal of Labelled …, 1996 - Wiley Online Library
Reaction conditions were studied to control the acetylating position on 7‐deacetylforskolin using [ 11 C]acetyl chloride. In a preliminary study using non‐labeled acetyl chloride, pyridine…
Y Toya, C Schwencke, Y Ishikawa - Journal of molecular and cellular …, 1998 - Elsevier
The current study was undertaken to examine whether we can target adenylyl cyclase to regulateβ-adrenergic signaling with increased cardiac selectivity. Forskolin, a natural diterpene …
Number of citations: 75 www.sciencedirect.com
T Sasaki, I Ogihara‐Umeda, H Nishigori… - Journal of Labelled …, 1991 - Wiley Online Library
… (14) demonstrated that the 7-OH group in 7-deacetylforskolin was preferentially acylated with … We tried to acetylate the 7-OH group of deacetylforskolin with radiolabeled acetic acid. The …
A KumaráGangopadhyay - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… to give forskolin 1 -phosphate 17 and 7-deacetylforskolin 7-… 3b The hydroxy group at C-7 for 7-deacetylforskolin is the … derivatives of forskolin and 7-deacetylforskolin at positions 1 and 7 …
Number of citations: 4 pubs.rsc.org
SV Bhat, BS Bajwa, H Dornauer… - Journal of the Chemical …, 1982 - pubs.rsc.org
… also demonstrated when 7-deacetylforskolin (6), obtained … deacetylforskolin, the preferential reactivity of the 7-OH group was not observed. The partial methylation of 7-deacetylforskolin …
Number of citations: 46 pubs.rsc.org
T Pfeuffer, H Metzger - FEBS lett, 1982 - core.ac.uk
… ) was converted to deacetylforskolin by alkaline saponification [22]. 7-O-hemisuccinyl-7-deacetylforskolin was synthesized by acylation of deacetylforskolin with succinic anhydride in …
Number of citations: 128 core.ac.uk
T Sasaki, A Enta, T Nozaki, S Ishii… - Journal of Nuclear …, 1993 - europepmc.org
To visualize the adenylate cyclase (AC)-related second messenger system,[11C] forskolin,[11C] 1-acetyl-7-deacetylforskolin,[11C] 1, 9-dideoxyforskolin and [11C] 1-deoxyforskolin were …
Number of citations: 22 europepmc.org
Y Weimin, LI Xinhua, C Zhihe… - Chinese Journal of …, 2001 - pesquisa.bvsalud.org
… cyclase in vitro with almost equal activity,deacetylforskolin with milder activity,and 1-… ,deacetylforskolin) possess adenylate cyclase stimulation activities in vitro;deacetylforskolin …
Number of citations: 11 pesquisa.bvsalud.org

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